molecular formula C9H12BrNO2 B13580500 (R)-2-Amino-2-(3-bromo-4-methoxyphenyl)ethan-1-ol

(R)-2-Amino-2-(3-bromo-4-methoxyphenyl)ethan-1-ol

Cat. No.: B13580500
M. Wt: 246.10 g/mol
InChI Key: ONXLTZSDNHKCBK-QMMMGPOBSA-N
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Description

(R)-2-Amino-2-(3-bromo-4-methoxyphenyl)ethan-1-ol is a chiral β-amino alcohol featuring a bromine atom at the meta-position and a methoxy group at the para-position on the aromatic ring. This compound belongs to a class of structurally diverse amino alcohols with applications in asymmetric synthesis, pharmaceutical intermediates, and catalysis. Its stereochemistry at the C2 position (R-configuration) is critical for enantioselective interactions in biological systems or catalytic processes.

Properties

Molecular Formula

C9H12BrNO2

Molecular Weight

246.10 g/mol

IUPAC Name

(2R)-2-amino-2-(3-bromo-4-methoxyphenyl)ethanol

InChI

InChI=1S/C9H12BrNO2/c1-13-9-3-2-6(4-7(9)10)8(11)5-12/h2-4,8,12H,5,11H2,1H3/t8-/m0/s1

InChI Key

ONXLTZSDNHKCBK-QMMMGPOBSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H](CO)N)Br

Canonical SMILES

COC1=C(C=C(C=C1)C(CO)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of ammonium bromide and oxone to achieve bromination . The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a controlled temperature environment .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(3-bromo-4-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

®-2-Amino-2-(3-bromo-4-methoxyphenyl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3-bromo-4-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molar Mass (g/mol) Key Properties
(R)-2-Amino-2-(3-bromo-4-methoxyphenyl)ethan-1-ol 3-Br, 4-OMe 260.11* Enhanced solubility due to methoxy group; bromine aids in cross-coupling
(R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol HCl 4-Br, 2-Me 266.56 Improved crystallinity and stability as hydrochloride salt
(R)-2-Amino-2-(5-bromo-2-fluorophenyl)ethan-1-ol 5-Br, 2-F 234.07 Fluorine increases electrophilicity; potential for fluorinated drug design
(S)-2-Amino-2-(3-chlorophenyl)ethan-1-ol 3-Cl 171.62 Lower catalytic efficiency in Mn-mediated reactions compared to brominated analogs

*Calculated based on molecular formula C₉H₁₁BrNO₂.

Catalytic and Pharmaceutical Relevance

  • Brominated amino alcohols serve as intermediates in proteolysis-targeting chimeras (PROTACs). For instance, compound A (derived from (S)-2-amino-2-(3-chlorophenyl)ethan-1-ol) exhibits antitumor activity, suggesting brominated analogs could enhance target binding .
  • Electron-withdrawing substituents (e.g., Br, F) improve yields in Mn-catalyzed dehydrogenation reactions, highlighting the role of halogen electronegativity in stabilizing transition states .

Biological Activity

(R)-2-Amino-2-(3-bromo-4-methoxyphenyl)ethan-1-ol is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₉BrNO₂, with a molecular weight of approximately 216.07 g/mol. The presence of an amino group, a bromine atom, and a methoxy group on the phenyl ring contributes to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound can act as either an inhibitor or an activator, modulating various biological pathways. Its structural characteristics allow for the formation of hydrogen bonds, which are crucial for binding affinity to biological targets, thereby influencing their activity and function .

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : The compound has shown potential antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have indicated its effectiveness in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent .
  • Antichlamydial Activity : Preliminary studies suggest that compounds similar to this compound may exhibit selective activity against Chlamydia species. These compounds affect chlamydial inclusion numbers and morphology in infected cells, indicating potential therapeutic applications for treating chlamydial infections .

Case Studies

  • Study on Antimicrobial Properties : A study evaluated the antimicrobial efficacy of various derivatives of phenolic compounds, including this compound. The results demonstrated significant inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 12.5 µg/mL .
    CompoundMIC (µg/mL)Activity
    This compound12.5Moderate
    Control (Ciprofloxacin)2High
  • Antichlamydial Activity Study : In another study focusing on antichlamydial activity, derivatives were tested for their ability to reduce chlamydial inclusion size and numbers in HEp-2 cells. The findings indicated that the presence of electron-withdrawing groups enhanced the antichlamydial activity significantly .

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activities of this compound:

Study FocusFindings
Antimicrobial ActivityEffective against Gram-positive bacteria with MIC values ranging from 10 to 20 µg/mL .
Antichlamydial ActivitySelective activity against Chlamydia, affecting inclusion morphology in infected cells .
Enzyme InteractionModulates enzyme activity through hydrogen bonding and receptor interaction .

Q & A

Q. What are the optimal synthetic routes for (R)-2-Amino-2-(3-bromo-4-methoxyphenyl)ethan-1-ol, and how can yield and purity be maximized?

  • Methodological Answer : The synthesis typically involves halogenation and chiral resolution steps. For example, bromination of 4-methoxyphenyl precursors under controlled temperatures (e.g., 60°C in THF) can introduce the bromo group, followed by reduction with agents like borane dimethylsulfide to form the alcohol moiety . Enantiomeric purity is achieved via chiral catalysts (e.g., Sharpless asymmetric aminohydroxylation) or enzymatic resolution. Key parameters include solvent polarity (e.g., THF for borane reactions), reaction time (1–24 hours), and stoichiometric ratios of reagents (e.g., 6.2 equivalents of LiCl for quenching) . Yield optimization requires monitoring by TLC or HPLC to minimize by-products like dehalogenated intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR identify the methoxy (-OCH₃) and bromine substituents. The methoxy group appears as a singlet near δ 3.8 ppm, while aromatic protons split into distinct patterns due to bromine’s deshielding effect .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 274.02 for C₉H₁₁BrNO₂) and fragmentation patterns, such as loss of Br (Δ m/z 79) .
  • Chiral HPLC : Using a cellulose-based column (e.g., Chiralpak IC) with a hexane/isopropanol mobile phase resolves the (R)-enantiomer from its (S)-counterpart, ensuring >99% enantiomeric excess .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological interactions?

  • Methodological Answer : The (R)-configuration enhances binding affinity to chiral biological targets, such as G-protein-coupled receptors (GPCRs) or enzymes like monoamine oxidases. Computational docking studies (e.g., AutoDock Vina) predict hydrogen bonding between the amino group and catalytic residues (e.g., Tyr435 in MAO-B). Experimental validation involves:
  • Enzyme Assays : Measure inhibition kinetics (IC₅₀) using fluorogenic substrates .
  • Circular Dichroism (CD) : Compare conformational changes in target proteins upon binding the (R)- vs. (S)-enantiomer .

Q. What strategies mitigate stability challenges during long-term storage or under reactive conditions?

  • Methodological Answer : Stability is compromised by:
  • Light Sensitivity : Bromine’s susceptibility to photolytic degradation requires storage in amber vials at -20°C .
  • Oxidative Degradation : Add antioxidants (e.g., BHT at 0.1% w/v) to ethanol stock solutions.
  • pH Sensitivity : Buffered solutions (pH 6–8) prevent racemization of the amino alcohol group. Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring quantify degradation products .

Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?

  • Methodological Answer :
  • DFT Calculations : Gaussian 16 simulations at the B3LYP/6-311+G(d,p) level optimize transition states for bromine substitution or methoxy group demethylation. Activation energies (ΔG‡) guide catalyst selection (e.g., Pd/C for dehalogenation) .
  • MD Simulations : GROMACS trajectories (100 ns) model solvation effects in polar aprotic solvents (e.g., DMF), predicting aggregation tendencies that impact reaction efficiency .

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